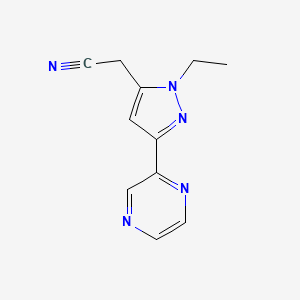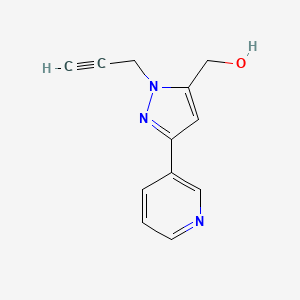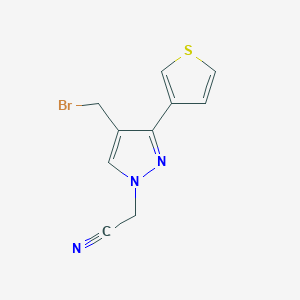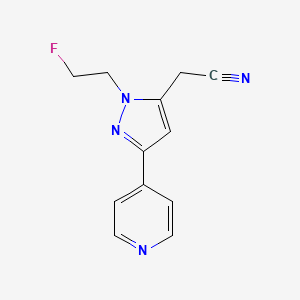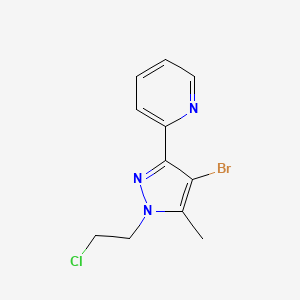
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups: a cyclopropylmethyl group, a thiophene ring, and a pyrazole ring attached to a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered ring with one sulfur atom . Pyrazole is a five-membered ring containing two nitrogen atoms. The cyclopropylmethyl group contains a three-membered cyclopropane ring attached to a methyl group .
Chemical Reactions Analysis
Thiophene derivatives are known to participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, organoboron compounds like boronic esters are stable, readily prepared, and environmentally benign .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study focused on the synthesis, characterization, and evaluation of antimicrobial activity of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, which include compounds with structural similarities to the specified chemical. These Schiff bases showed antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi, indicating their potential in antimicrobial applications (Hamed et al., 2020).
Antidepressant Activity
Another study synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. The study found that certain derivatives showed promising antidepressant effects, suggesting their potential use in the development of new antidepressant medications (Mathew et al., 2014).
Synthesis and Characterization
Research on the synthesis and characterization of pyrazole derivatives has contributed to the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science. For instance, the improved synthesis of 1H-pyrazole-4-carboxylic acid demonstrates advances in synthetic methodologies, increasing yields significantly (Dong, 2011).
Antitumor Agents
The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents were explored in another study. These compounds exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting the potential therapeutic applications of pyrazole-derived compounds in cancer treatment (Gomha et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)10-6-14(5-8-1-2-8)13-11(10)9-3-4-17-7-9/h3-4,6-8H,1-2,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZPQKOKPUVXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




